molecular formula C47H33NS2 B14232915 2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine CAS No. 820972-67-6

2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine

Cat. No.: B14232915
CAS No.: 820972-67-6
M. Wt: 675.9 g/mol
InChI Key: XZDMOJPYIONHQG-UHFFFAOYSA-N
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Description

2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine core substituted with anthracene and phenyl groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.

Preparation Methods

The synthesis of 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce the anthracene and phenyl groups onto the pyridine core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine exerts its effects is primarily through its interaction with light. The anthracene moiety absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in OLEDs and other photophysical applications. The molecular targets and pathways involved include the electronic states of the anthracene and phenyl groups, which facilitate energy transfer and emission processes .

Comparison with Similar Compounds

Compared to other anthracene derivatives, 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine stands out due to its unique substitution pattern and enhanced photophysical properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

CAS No.

820972-67-6

Molecular Formula

C47H33NS2

Molecular Weight

675.9 g/mol

IUPAC Name

2,6-bis[(4-anthracen-9-ylphenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C47H33NS2/c1-5-16-42-34(10-1)28-35-11-2-6-17-43(35)46(42)32-20-24-40(25-21-32)49-30-38-14-9-15-39(48-38)31-50-41-26-22-33(23-27-41)47-44-18-7-3-12-36(44)29-37-13-4-8-19-45(37)47/h1-29H,30-31H2

InChI Key

XZDMOJPYIONHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)SCC5=NC(=CC=C5)CSC6=CC=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97

Origin of Product

United States

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